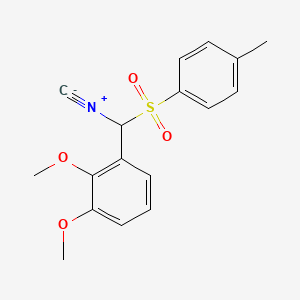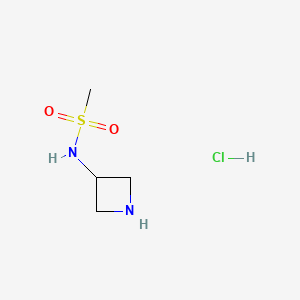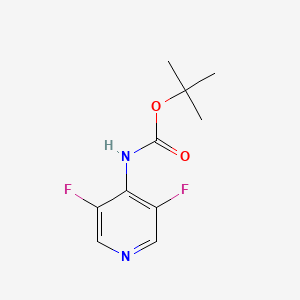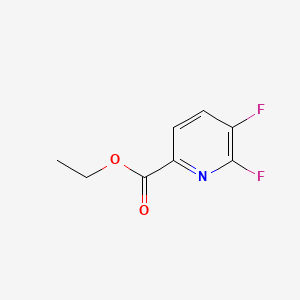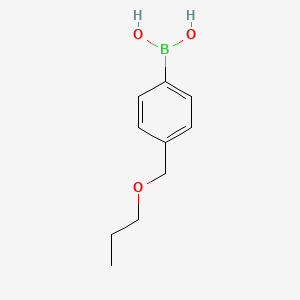
(4-(Propoxymethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(Propoxymethyl)phenyl)boronic acid” is a type of boronic acid. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent and two hydroxyl groups . This compound is used as a reactant in the synthesis of 4’‘-alkoxy-1,1’‘:4’‘,1’'-terphenyl-4-carboxylic acids .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . It was discovered that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner .Molecular Structure Analysis
The molecular formula of “(4-(Propoxymethyl)phenyl)boronic acid” is C10H15BO3 . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups .Chemical Reactions Analysis
Boronic acids are used in various reactions, including cross-coupling reactions . They can also interact with diols and strong Lewis bases such as fluoride or cyanide anions .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They have unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates .Wissenschaftliche Forschungsanwendungen
Multifunctional Compounds Synthesis
Phenylboronic acids, including derivatives similar to (4-(Propoxymethyl)phenyl)boronic acid, are crucial in the synthesis of multifunctional compounds. They serve as synthetic intermediates and building blocks in various chemical reactions due to their ability to form stable covalent bonds with diverse molecules. This property is instrumental in creating compounds with applications in sensing, protein manipulation, therapeutics, biological labelling, and separation technologies (R. Zhang et al., 2017).
Optical Modulation and Sensing
Phenylboronic acid derivatives, including (4-(Propoxymethyl)phenyl)boronic acid, have been explored for their ability to modulate optical properties, such as fluorescence, in response to external stimuli like saccharide binding. This functionality has been employed in the development of sophisticated sensing materials for detecting various biomolecules and environmental factors (B. Mu et al., 2012).
Advanced Material Applications
The cyclic esterification of boronic acids with dihydric alcohols offers a pathway to screen for organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This approach has led to the creation of materials with unique optical properties, potentially applicable in organic electronics, photonics, and as sensing and imaging probes (Kai Zhang et al., 2018).
Catalysis and Enantioselective Reactions
Boronic acids, including phenylboronic acid derivatives, are pivotal in catalyzing various chemical reactions, including highly enantioselective transformations. These reactions are essential in synthesizing densely functionalized cyclohexanes, showcasing the versatility of boronic acids in organic synthesis (T. Hashimoto et al., 2015).
Biomedical Applications
Phenylboronic acid derivatives are explored for their potential biomedical applications, including as components in drug delivery systems, sensors, and therapeutic agents. Their ability to form reversible covalent bonds with diols makes them particularly useful in developing glucose-responsive materials and for targeting specific biological molecules (J. Cambre & B. Sumerlin, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(propoxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-2-7-14-8-9-3-5-10(6-4-9)11(12)13/h3-6,12-13H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSZSIRDVBCIQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681352 |
Source


|
| Record name | [4-(Propoxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Propoxymethyl)phenyl)boronic acid | |
CAS RN |
160061-48-3 |
Source


|
| Record name | Boronic acid, [4-(propoxymethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160061-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Propoxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

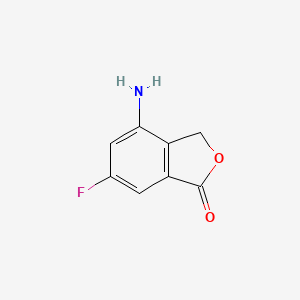
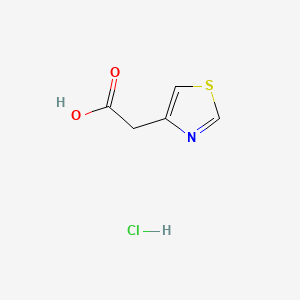
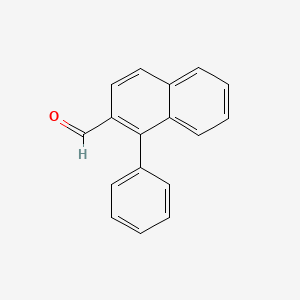
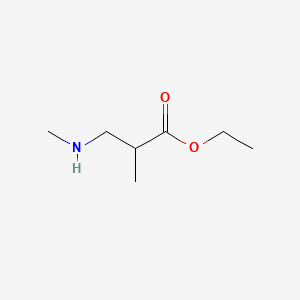

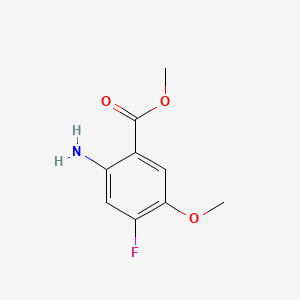
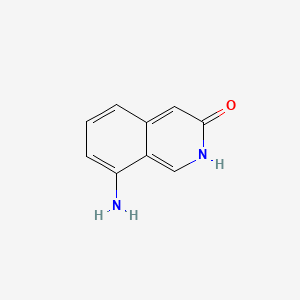
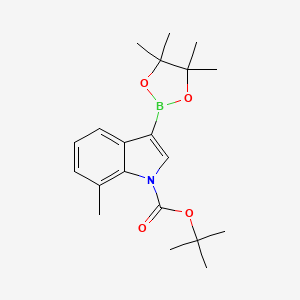
![4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester](/img/structure/B595827.png)
